molecular formula C3H4F4O B1581890 1,1,2,2-Tetrafluoro-1-methoxyethane CAS No. 425-88-7

1,1,2,2-Tetrafluoro-1-methoxyethane

Cat. No.: B1581890
CAS No.: 425-88-7
M. Wt: 132.06 g/mol
InChI Key: YQQHEHMVPLLOKE-UHFFFAOYSA-N
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Safety and Hazards

1,1,2,2-Tetrafluoro-1-methoxyethane is highly flammable and poses a danger if it comes into contact with skin or if inhaled . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of inhalation, the affected individual should be moved to fresh air . If ingested, the mouth should be cleaned with water and the individual should drink plenty of water afterwards .

Biochemical Analysis

Biochemical Properties

1,1,2,2-Tetrafluoro-1-methoxyethane plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by dissolving them and facilitating their reactions. The compound’s interactions are mainly non-covalent, involving hydrogen bonding and van der Waals forces. These interactions help stabilize the transition states of biochemical reactions, thereby increasing the reaction rates .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production . Additionally, it may affect the expression of genes related to stress responses and detoxification processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or reactive chemicals. Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death. These effects are dose-dependent and may exhibit threshold levels beyond which the toxicity becomes significant .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions with glutathione or other cofactors, facilitating its excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature. Its distribution is influenced by factors such as tissue perfusion, binding affinity to proteins, and the presence of specific transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. The compound’s subcellular distribution is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

Chemical Reactions Analysis

1,1,2,2-Tetrafluoro-1-methoxyethane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, metal fluorides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1,2,2-tetrafluoro-1-methoxyethane involves its interaction with molecular targets through its fluorinated moiety. The compound’s effects are primarily due to its ability to participate in various chemical reactions, such as fluorination and substitution, which modify the properties of the target molecules. The pathways involved include the formation of highly fluorinated intermediates that can further react to form stable products.

Comparison with Similar Compounds

1,1,2,2-Tetrafluoro-1-methoxyethane can be compared with other similar fluorinated compounds, such as:

These compounds share similar fluorinated structures but differ in their functional groups and specific applications. This compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4O/c1-8-3(6,7)2(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQHEHMVPLLOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195282
Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425-88-7
Record name 1-Methoxy-1,1,2,2-tetrafluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2-Tetrafluoro-1-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetrafluoro-1-methoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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